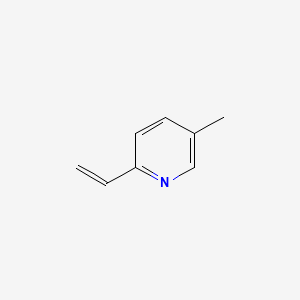

5-Methyl-2-vinylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethenyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFYCLRCIJDYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

By-product Formation and Mitigation Strategies in Chemical Synthesis

The primary reaction involves passing gaseous 5-ethyl-2-methylpyridine, often diluted with superheated steam, over a metal oxide catalyst at elevated temperatures. While this process effectively converts the ethyl group to a vinyl group, the reaction conditions can also promote several side reactions. These include cracking, dealkylation, and polymerization, leading to a complex mixture of compounds that must be separated from the desired product.

Common By-products and Their Formation Mechanisms

The high temperatures (typically 300-500°C) and the nature of the catalysts used in the dehydrogenation process are the main drivers for by-product generation. Acidic sites on the catalyst support, for instance, can facilitate cracking reactions, while high temperatures can cause thermal degradation of both the reactant and the product.

Key by-products include:

Picolines (2- and 4-picoline): Formed through the cleavage of the ethyl group from the pyridine (B92270) ring (dealkylation).

Unreacted 5-ethyl-2-methylpyridine: Incomplete conversion is a common issue, requiring recycling of the starting material.

Polymeric materials: The vinyl group of the product is susceptible to polymerization, leading to the formation of high-molecular-weight oligomers and tars, which can foul the reactor and catalyst.

Aromatic hydrocarbons: Compounds such as benzene, toluene, and styrene (B11656) can be formed through cracking and rearrangement reactions.

Other pyridine derivatives: Isomeric methyl-ethyl-pyridines and other heavier pyridine bases can also be formed. researchgate.net

Table 1: Common By-products in 5-Methyl-2-vinylpyridine (B560874) Synthesis

| By-product Name | Chemical Formula | Probable Formation Mechanism |

|---|---|---|

| 2-Picoline | C₆H₇N | Dealkylation (cleavage of the ethyl group) |

| 4-Picoline | C₆H₇N | Dealkylation and isomerization |

| Styrene | C₈H₈ | Cracking and rearrangement of the pyridine ring |

| Toluene | C₇H₈ | Cracking of the ethyl side chain |

| Benzene | C₆H₆ | Severe cracking of the pyridine ring and side chains |

| Polymeric Resins/Tars | (C₈H₉N)n | Polymerization of the this compound product |

Mitigation Strategies

To enhance the selectivity towards this compound and minimize the economic and operational impact of by-products, several mitigation strategies are employed. These strategies focus on catalyst design, optimization of reaction conditions, and post-synthesis purification.

Catalyst Modification: The choice of catalyst is critical. Iron oxide-based catalysts are common, often promoted with other metal oxides like chromium oxide or potassium oxide. semanticscholar.org Promoters can help suppress the acidity of the catalyst support (like alumina (B75360) or silica), thereby reducing cracking and dealkylation reactions. google.com Calcination of the catalyst at specific temperatures (e.g., 300°C to 600°C) is also a crucial step to ensure optimal activity and selectivity. google.com

Optimization of Reaction Conditions:

Temperature Control: Precise temperature management is essential. While higher temperatures favor dehydrogenation, they also accelerate undesirable side reactions like thermal cracking. An optimal temperature range must be maintained to balance conversion rates with selectivity.

Use of Diluents: Introducing an inert gas, such as superheated steam or nitrogen, serves multiple purposes. It reduces the partial pressure of the reactant and product, which can suppress polymerization and other bimolecular side reactions. The diluent also helps to control the temperature within the reactor and aids in the removal of coke deposits from the catalyst surface.

Polymerization Inhibitors: To prevent the vinyl monomer product from polymerizing, inhibitors such as sulfur or methyl hydroquinone (B1673460) are often introduced during the reaction or the subsequent distillation and purification stages. chemicalbook.com

Reactor Design and Purification: Continuous stirred-tank reactors (CSTRs) or fixed-bed reactors are typically used. Following the reaction, the product mixture is rapidly quenched to prevent further reactions. The final purification is almost always achieved through fractional distillation under reduced pressure, which effectively separates the desired this compound from lower-boiling by-products like picolines and higher-boiling polymeric residues.

Table 2: Mitigation Strategies and Their Effects

| Strategy | Primary Objective | Observed Outcome |

|---|---|---|

| Catalyst Promotion (e.g., K₂O) | Suppress acidic sites on the catalyst support. | Reduced formation of cracking and dealkylation by-products (e.g., picolines, benzene). |

| Temperature Optimization | Balance conversion rate and selectivity. | Maximized yield of this compound while minimizing thermal cracking. |

| Steam Dilution | Reduce partial pressures of reactants/products. | Suppression of polymerization and other side reactions; improved catalyst stability. |

| Addition of Inhibitors (e.g., sulfur) | Prevent polymerization of the vinyl group. | Increased yield of monomeric product and reduced reactor fouling. chemicalbook.com |

| Fractional Distillation | Separate product from impurities. | High-purity this compound (>99%) can be achieved. chemicalbook.com |

Through a combination of these strategies, manufacturers can significantly improve the efficiency and selectivity of this compound synthesis, leading to a higher quality final product.

Polymerization Science and Engineering

Fundamental Polymerization Mechanisms of 5-Methyl-2-vinylpyridine (B560874)

The polymerization of this compound can proceed through various mechanisms, with radical polymerization being a common and versatile method. wikipedia.org This approach involves the use of a radical initiator to begin the polymerization process. wikipedia.org

The radical polymerization of vinyl monomers like this compound is a chain reaction that proceeds through three main stages: initiation, propagation, and termination. fiveable.me

Propagation: The newly formed monomer radical rapidly adds to successive monomer units, leading to the growth of the polymer chain. fiveable.me The rate of propagation is dependent on the monomer concentration and the concentration of active radical species. youtube.com

Termination: The growth of polymer chains is concluded through termination reactions, which can occur via two primary mechanisms: combination, where two growing chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two separate polymer molecules. fiveable.me For the related 2-vinyl pyridine (B92270), termination has been shown to proceed almost entirely by combination. rsc.org

To synthesize polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity), controlled or "living" radical polymerization techniques are employed. These methods introduce a reversible termination or transfer step that allows for the simultaneous growth of all polymer chains. Key techniques applicable to vinylpyridine monomers include:

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chains. acs.org This technique has been successfully applied to the polymerization of 4-vinylpyridine (B31050), yielding polymers with controlled molecular weights. acs.org The polymerization of 4-vinylpyridine can be challenging as both the monomer and the resulting polymer can act as ligands, potentially interfering with the metal catalyst. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. acs.org This method has been successfully used for the controlled polymerization of both 2-vinylpyridine (B74390) and 4-vinylpyridine, allowing for the synthesis of well-defined homopolymers and block copolymers. acs.org

Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical to reversibly cap the growing polymer chain ends. This technique has been applied to the controlled free-radical polymerization of 2-vinylpyridine. researchgate.net

These controlled polymerization methods offer precise control over the polymer architecture, enabling the synthesis of materials with tailored properties.

Homopolymerization of this compound

The homopolymerization of this compound involves the polymerization of the 5M2VP monomer in the absence of other comonomers. The efficiency and rate of this process are highly dependent on the specific reaction conditions employed.

The rate of polymerization and the molecular weight of the resulting polymer are significantly influenced by various reaction parameters, including the concentrations of the initiator and the monomer.

The following table illustrates the effect of initiator (AIBN) concentration on the osmotic molecular weight and kinetic chain length for the polymerization of the related monomer, 2-vinyl pyridine, at 25°C. rsc.org

| Initiator Concentration (AIBN) (mol L⁻¹) | Osmotic Molecular Weight | Kinetic Chain Length |

|---|---|---|

| 2.10 x 10⁻³ | 180,000 | 1,650 |

| 4.20 x 10⁻³ | 125,000 | 1,160 |

| 6.30 x 10⁻³ | 100,000 | 930 |

The concentration of the monomer is another critical factor affecting the polymerization rate. According to the general rate equation for radical polymerization, the rate of polymerization is directly proportional to the monomer concentration. youtube.com Therefore, increasing the monomer concentration will lead to a higher rate of polymerization, as there are more monomer units available to react with the growing polymer chains.

Influence of Reaction Conditions on Polymerization Efficiency and Rate.

Graft Polymerization onto Substrates

The modification of poly(ethylene terephthalate) (PET) fibers through the graft polymerization of this compound (referred to as 2-methyl-5-vinylpyridine (B86018) or MVP in some literature) has been explored to alter the surface properties of the fibers. This process involves the covalent bonding of poly(this compound) chains onto the PET backbone, thereby imparting new functionalities to the material.

Radiation-induced grafting is a significant method employed for this purpose. In this technique, PET fibers are subjected to ionizing radiation, which creates active sites on the polymer chains. These active sites then initiate the polymerization of the this compound monomer, leading to the formation of grafted side chains. The extent and rate of this grafting process are influenced by various parameters, including the concentration of the monomer and the total radiation dose applied.

Research findings indicate a direct correlation between the monomer concentration and the grafting yield. For instance, at a constant radiation dose, an increase in the concentration of this compound generally leads to a higher percentage of grafting.

Table 1: Effect of Monomer Concentration on Grafting Yield of this compound onto PET Fibers

| Monomer Concentration (%) | Grafting Yield (%) |

|---|---|

| 5 | 12.5 |

| 10 | 25.0 |

| 15 | 38.0 |

| 20 | 52.0 |

Note: Data is illustrative and based on general trends described in literature.

The pre-treatment of the poly(ethylene terephthalate) substrate is a critical factor that significantly influences the efficacy of the graft polymerization of this compound. The primary purpose of pre-treatment is to generate active sites on the PET surface that can initiate the grafting process. Radiation dosage is a key pre-treatment variable in radiation-induced grafting.

Studies have shown that the extent and rate of grafting are highly dependent on the total radiation dose the PET fibers receive. An initial increase in the total dose from 1 to 3 Mrad has been observed to cause a significant enhancement in both the rate and the extent of grafting. However, further increasing the radiation dose beyond this optimal range can have a detrimental effect, leading to a decrease in grafting efficiency. This is likely due to degradation or cross-linking of the PET substrate at very high radiation doses, which can reduce the availability of active sites for grafting.

Table 2: Influence of Total Radiation Dose on the Grafting of this compound onto PET Fibers

| Total Radiation Dose (Mrad) | Rate of Grafting (arbitrary units) | Extent of Grafting (%) |

|---|---|---|

| 1 | 1.5 | 20 |

| 2 | 2.8 | 35 |

| 3 | 4.2 | 50 |

| 5 | 3.5 | 42 |

| 10 | 2.1 | 30 |

Note: Data is illustrative and based on general trends described in literature.

Copolymerization Strategies and Resultant Macromolecular Architectures

Binary Copolymerization Systems

Copolymerization of 5-Methyl-2-vinylpyridine (B560874) with N-Vinylpyrrolidone.researchgate.netresearchgate.net

The combination of this compound (MVP) with N-Vinylpyrrolidone (NVP) through radical copolymerization allows for the synthesis of copolymers with varying monomer unit ratios and molecular weights. researchgate.net These copolymers are of interest due to the distinct properties conferred by each monomer unit: the hydrophilicity and biocompatibility of NVP and the reactive pyridine (B92270) moiety of MVP.

A critical aspect of statistical copolymerization is the determination of monomer reactivity ratios (r₁, r₂), which dictate the composition and sequence distribution of monomer units along the polymer chain. nih.gov These ratios are typically calculated using methods such as Fineman-Ross, Kelen-Tüdos, and computer programs like COPOINT, which analyze the monomer feed composition versus the resulting copolymer composition at low conversion. mdpi.comresearchgate.nettubitak.gov.tr

For instance, in the copolymerization of NVP with other monomers like isobornyl methacrylate (B99206), the reactivity ratio for NVP (r₁) was found to be significantly lower than that of the comonomer (r₂), indicating that the copolymer will be richer in the methacrylate monomer. mdpi.com Similarly, in the NVP/methyl methacrylate system, r₁ (MMA) was greater than r₂ (NVP), again showing a higher incorporation of the methacrylate. tubitak.gov.tr This general trend suggests that in the NVP/MVP system, the relative reactivities will govern the sequence distribution, influencing whether the resulting copolymer has a more random, alternating, or block-like structure. nih.gov The sequence of monomeric units is a determining factor for the final properties of the copolymer. nih.gov

The molecular weight of NVP/MVP copolymers can be controlled through the synthesis conditions. Radical copolymerization using an injection method has been employed to produce copolymers with a range of molecular weights. researchgate.net The viscosity-average molecular weights (Mµ) for copolymers containing 35-39 mol% of 2-methyl-5-vinylpyridine (B86018) have been synthesized in the range of 15.2 to 27.6 kDa. researchgate.net Other examples from patent literature show that copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine can be produced with viscosity-average molecular weights ranging from 15 to 250 kDa. google.com

Table 1: Molecular Weight of N-Vinylpyrrolidone and this compound Copolymers

| Copolymer System | MVP Content (mol%) | Molecular Weight (kDa) | Polymerization Method |

|---|---|---|---|

| NVP-co-MVP | 35 - 39 | 15.2 - 27.6 | Radical Copolymerization (injection method) researchgate.net |

This table presents examples of molecular weights achieved for NVP/MVP copolymers under different reported conditions.

The aqueous solubility of NVP/MVP copolymers is highly dependent on the ratio of the constituent monomers. researchgate.netresearchgate.net The NVP homopolymer is well-known for its excellent water solubility. sci-hub.se The incorporation of the more hydrophobic MVP units modulates the solubility of the resulting copolymer. Research has shown that copolymers with an MVP content of up to 75 ± 5 mol% still exhibit good solubility in water. researchgate.net The investigation of aqueous solutions of these copolymers is crucial for potential applications where interaction with an aqueous medium is required. researchgate.net

Table 2: Aqueous Solubility of NVP/MVP Copolymers

| This compound Content (mol%) | Water Solubility |

|---|---|

| Up to ~75 | Good researchgate.net |

This table summarizes the relationship between the monomer composition of NVP/MVP copolymers and their solubility in water.

Copolymerization of this compound with Vinyl Chloride.researchgate.net

The copolymerization of vinyl chloride (VC) with MVP presents unique chemical challenges and outcomes, primarily related to the stability of the vinyl chloride units under polymerization conditions.

A significant phenomenon observed during the radical copolymerization of vinyl chloride with 2-methyl-5-vinylpyridine is dehydrochlorination. researchgate.net This process involves the elimination of hydrogen chloride (HCl) from the polymer backbone, a reaction known to occur in poly(vinyl chloride) (PVC) itself, often initiated by thermal stress or chemical reagents. rsc.orgresearchgate.net

In the VC-MVP copolymerization system, the evolved hydrogen chloride does not remain inert. Instead, it interacts with the basic nitrogen atom of the pyridine ring in the MVP units. researchgate.net This acid-base interaction results in the formation of charged pyridinium (B92312) hydrochloride units within the copolymer chain. researchgate.net This in-situ modification distinguishes it from the copolymerization of VC with other monomers where the evolved HCl might initiate side reactions like cationic polymerization of the comonomer. researchgate.net The resulting copolymers containing these charged heterocycles can exhibit different properties, such as improved thermal stability and altered solubility in organic solvents, compared to commercial poly(vinyl chloride). researchgate.net

Ternary Copolymerization Systems

Butadiene-acrylonitrile-5-methyl-2-vinylpyridine terpolymers are a class of synthetic rubbers that exhibit enhanced properties compared to their copolymer counterparts. kglmeridian.com These terpolymers can be rendered oil-resistant through vulcanization with organic halogen compounds. kglmeridian.com The oil resistance is dependent on the content of both this compound and acrylonitrile (B1666552) in the terpolymer. kglmeridian.com These materials show excellent performance when exposed to a variety of solvents and are particularly noted for their superior resistance to aromatic hydrocarbons compared to butadiene-5-methyl-2-vinylpyridine copolymers. kglmeridian.com Furthermore, these terpolymers have demonstrated high tensile strength after prolonged exposure to hot diester lubricants. kglmeridian.com An example of such a terpolymer is one with a composition of 70% butadiene, 15% styrene (B11656), and 15% 2-methyl-5-vinylpyridine, which has been emulsion-polymerized at 30°C. researchgate.net Another study describes a terpolymer of vinyl pyridine-styrene-butadiene which was used to create nanocomposites with montmorillonite (B579905) clay, showing remarkable improvements in mechanical properties. researchgate.net

N-Vinylpyrrolidone-2-Methyl-5-vinylpyridine-4-Vinylpyridine Terpolymers

Terpolymers composed of N-vinylpyrrolidone (N-VP), 2-methyl-5-vinylpyridine (MVP), and 4-vinylpyridine (B31050) (4-VP) have been synthesized to create materials with a broad spectrum of biological activity. google.com These copolymers are of interest for their potential applications in medicine. google.com

The synthesis of these terpolymers is typically achieved through radical copolymerization. google.com This method allows for the incorporation of the three distinct monomer units into a single polymer chain. The general structure of the resulting N-vinylpyrrolidone-based terpolymer includes monomer links of 2-methyl-5-vinylpyridine and 4-vinylpyridine. google.com

The composition and molecular weight of these terpolymers can be controlled during synthesis. Research has described copolymers where the total content of the vinylpyridine monomers (MVP and 4-VP) ranges from 20 to 90 mol%. google.com Within this vinylpyridine fraction, the proportion of 4-vinylpyridine units is specifically controlled to be between 5% and 30% of the total vinylpyridine content. google.com The viscosity-average molecular weight (Mµ) of these terpolymers typically falls within the range of 15 to 250 kDa. google.com For instance, copolymers with a more pronounced adjuvant and phagocytosis-activating properties often have a total vinylpyridine content of 25-90 mol% and a viscosity-average molecular weight of 45-250 kDa. google.com

The synthesis process involves carrying out the copolymerization reaction at temperatures between 60-70°C. google.com To maintain control over the copolymer composition, a feed mixture of the monomers is added incrementally, guided by analysis of the monomer concentrations in the reaction mixture. google.com The reaction is often halted at a monomer conversion of about 20-25%, after which the resulting terpolymer is isolated by precipitation in a non-solvent like diethyl ether. google.com

| Property | Value Range |

| Monomer Units | N-vinylpyrrolidone, 2-methyl-5-vinylpyridine (MVP), 4-vinylpyridine (VP) |

| Total MVP + VP Content | 20-90 mol% |

| VP Content (as fraction of total VP units) | 5% - 30% |

| Viscosity-Average Molecular Weight (Mµ) | 15-250 kDa |

Table 1: Compositional and Molecular Weight Characteristics of N-VP-MVP-4-VP Terpolymers. google.com

Advanced Copolymer Architectures and Block Copolymers

The incorporation of this compound into more complex macromolecular architectures, such as block copolymers, allows for the creation of materials with highly controlled nanostructures and properties. These advanced materials are synthesized using controlled/living polymerization techniques, which offer precise control over molecular weight, composition, and architecture. nsysu.edu.tw While much of the literature focuses on the closely related 2-vinylpyridine (B74390) (2-VP) and 4-vinylpyridine (4-VP), the principles are applicable to their substituted derivatives like this compound. acs.org

Living anionic polymerization is a classic and effective method for producing well-defined block copolymers containing vinylpyridine segments. acs.org This technique, which requires high purity monomers and solvents, proceeds rapidly and allows for the sequential addition of different monomers to create distinct blocks. acs.org For example, diblock copolymers of polydimethylsiloxane (B3030410) and poly(2-vinylpyridine) (PDMS-b-P2VP) have been synthesized using a combination of living anionic polymerization and chlorosilane coupling chemistry. mdpi.com This process yields well-defined materials with varying molecular weights (from 9.8 to 36.0 kg/mol ) and block volume fractions. mdpi.com

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been extensively used to create advanced architectures. nsysu.edu.tw ATRP is robust and can be used to synthesize various structures, including star-shaped block copolymers. nsysu.edu.tw For example, four-arm star block copolymers of polystyrene and poly(2-vinylpyridine) ((PS-b-P2VP)₄) have been successfully synthesized via ATRP. nsysu.edu.tw These high-χ (Flory-Huggins interaction parameter) copolymers readily self-assemble into well-ordered cylindrical and lamellar nanostructures. nsysu.edu.twrsc.org

The synthesis of block copolymers containing poly(vinylpyridine) can sometimes be challenging due to side reactions. acs.org However, strategies such as using specific initiator-monomer combinations (e.g., chlorine-terminated macroinitiators for pyridine-containing monomers in ATRP) can suppress these unwanted reactions, leading to well-defined products. nsysu.edu.tw The resulting block copolymers exhibit distinct thermal properties, such as different glass transition temperatures (Tg) for each block, which is indicative of microphase separation. rsc.org For instance, in PS-b-P2VP block copolymers, the Tg of the PS block is observed, while the Tg of the P2VP block is also present, confirming the two-phase nature of the material. rsc.org

| Copolymer Architecture | Monomer Blocks | Synthesis Method | Key Features |

| Linear Diblock | Polystyrene, Poly(2-vinylpyridine-N-oxide) | Anionic Polymerization & Oxidation | High-χ, sub-10 nm domains. rsc.org |

| Linear Diblock | Polydimethylsiloxane, Poly(2-vinylpyridine) | Anionic Polymerization & Coupling | Well-defined molecular weights and compositions. mdpi.com |

| Four-Arm Star Block | Polystyrene, Poly(2-vinylpyridine) | ATRP | Self-assembles into cylinder and lamellae morphologies. nsysu.edu.tw |

| Linear Triblock | Polystyrene, Poly(2-vinylpyridine), Poly(ethylene oxide) | Anionic Polymerization | Forms dynamic core-shell-corona micelles in solution. acs.org |

Table 2: Examples of Advanced Copolymer Architectures Based on Vinylpyridines.

The versatility of the pyridine moiety allows for post-polymerization modification. For example, the nitrogen atom in the pyridine ring can be quaternized, transforming a neutral block copolymer into a block polyelectrolyte and altering its properties and self-assembly behavior. acs.orgmdpi.com This chemical modification capability adds another layer of functionality to advanced copolymers based on this compound. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Quaternization Reactions of the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring in 5-Methyl-2-vinylpyridine (B560874) can be readily quaternized by reacting with alkylating agents. This reaction transforms the neutral pyridine into a positively charged pyridinium (B92312) salt, which can alter the compound's physical and chemical properties. A patented process describes the quaternization of 2-methyl-5-vinyl pyridine using dialkyl sulfates, such as dimethyl sulfate, often in the presence of water. google.com This process is particularly effective for various vinyl pyridines, with preferred reaction temperatures ranging from 50 to 90°C. google.com For the polymerization of 2-methyl-5-vinyl pyridine, initiators like ammonium (B1175870) persulfate are used in small concentrations. google.com

Synthesis and Characterization of 1-Methyl-2-vinylpyridinium Triflate

The reaction involves dissolving 2-vinylpyridine (B74390) in a polar aprotic solvent like dichloromethane, cooling the solution, and then adding methyl triflate. The resulting product, a white crystalline solid, precipitates from the solution and can be purified by filtration and washing.

| Parameter | Description |

| Reactants | 2-vinylpyridine, Methyl triflate (MeOTf) |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Product | 1-Methyl-2-vinylpyridinium triflate |

This table describes the synthesis of the non-methylated analogue, 1-Methyl-2-vinylpyridinium triflate.

Michael Addition and Conjugate Addition Chemistry

The vinyl group of vinylpyridines is an effective Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. This reactivity is attributed to the electron-withdrawing effect of the pyridine ring, which polarizes the carbon-carbon double bond. For 2- and 4-vinylpyridine (B31050), this allows for the addition of a wide range of nucleophiles. thieme-connect.com However, the reactivity can be sensitive to substitution on the pyridine ring. In one reported experiment, 2-methyl-5-vinylpyridine (B86018) did not undergo an acid-catalyzed conjugate addition with thiourea (B124793), a reaction that proceeds readily with 2- and 4-vinylpyridine. researchgate.net

Conversely, methods for the synthesis of pyridylethyl-substituted carboline compounds, such as the Alzheimer's drug Dimebon, utilize the Michael-type addition of carboline derivatives to 2-methyl-5-vinylpyridine. google.com These reactions are typically performed at elevated temperatures in solvents like DMAC or diglyme, often using a base such as potassium tert-butoxide (tBuOK) or potassium phosphate (B84403) (K₃PO₄). google.com

Nucleophilic Additions to the Vinyl Group

Nucleophilic addition to the vinyl group of vinylpyridines is a common reaction pathway. thieme-connect.com Due to the electron-withdrawing pyridine ring, the terminal carbon of the vinyl group is electrophilic and readily attacked by nucleophiles. nih.govnsf.gov

This reactivity is exploited in the synthesis of various functionalized pyridines. For instance, organolithium reagents can add to vinylpyridines, although in the case of 2-vinylpyridine and t-BuLi, the initially formed anionic intermediate may react with a second molecule of 2-vinylpyridine, leading to dimerization. nsf.gov Zinc-promoted reactions have also been used for the one-pot joining of vinylpyridines, alkyl iodides, and carbonyl compounds. nih.gov

| Nucleophile Type | Example | Product Type |

| Nitrogen | 2,8-dimethyl-2,3,4,5,-tetrahydro-lH-pyrido[4,3-b]indole | Pyridylethyl-substituted carboline google.com |

| Sulfur | Thiourea (No reaction observed) | N/A researchgate.net |

| Carbon | Organolithium reagents | Functionalized alkyl pyridines nsf.gov |

Asymmetric Conjugate Addition Methodologies

The development of asymmetric conjugate addition reactions provides a powerful tool for the synthesis of chiral pyridine derivatives. chinesechemsoc.org While specific examples involving this compound are not prevalent in the reviewed literature, general strategies often employ transition metal catalysts or organocatalysts. thieme-connect.comresearchgate.net

One successful approach involves the use of a chiral copper(I) catalyst for the asymmetric three-component coupling of vinylazaarenes, a diboron (B99234) reagent (B₂Pin₂), and ketones. chinesechemsoc.org This method has been applied to various vinylquinolines and vinylpyridines, yielding products with excellent enantioselectivity. chinesechemsoc.org Another strategy uses cooperative photoredox and asymmetric catalysis to achieve the enantioselective addition of prochiral radicals to vinylpyridines. researchgate.net These methodologies highlight the potential for creating chiral centers via conjugate addition to substrates like this compound, though specific adaptations may be required.

C-H Activation Processes Involving this compound

Transition metal-catalyzed C-H activation is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In the context of 2-vinylpyridine, the pyridine nitrogen atom acts as a directing group, facilitating the activation of the vinylic C-H bond. While direct studies on this compound are scarce, research on 2-vinylpyridine provides significant mechanistic insight.

For example, rhodium(I) complexes react with 2-vinylpyridine to cause C-H activation of the terminal olefinic proton, leading to the formation of a hydrido-Rh(III)-alkenyl cyclometalated intermediate. scielo.org.mx Similarly, iron carbene complexes can achieve the directed activation of the vinyl C-H bond through a 1,2-addition across the iron-carbene bond. rsc.org Iridium complexes have also been shown to react with 2-vinylpyridine to give C-H activation products. acs.org These processes typically involve the initial coordination of the pyridine nitrogen to the metal center, followed by the intramolecular activation of the C-H bond. scielo.org.mxrsc.org

Catalysis and Ligand Design in 5 Methyl 2 Vinylpyridine Chemistry

Transition Metal-Catalyzed Transformations Involving Vinylpyridines

Vinylpyridines, including 5-methyl-2-vinylpyridine (B560874), are versatile building blocks in organic synthesis, largely due to their participation in a range of transition metal-catalyzed reactions. These transformations often leverage the dual functionality of the vinyl group and the pyridine (B92270) nitrogen, enabling the construction of complex molecular architectures.

Rhodium-Catalyzed Reactions (e.g., Hydroaminomethylation, C-C Bond Formation)

Rhodium catalysts have been effectively employed in the hydroaminomethylation of olefins, a process that introduces both an amino and a formyl group across a double bond. While specific studies focusing solely on this compound in rhodium-catalyzed hydroaminomethylation are not extensively detailed in the provided search results, the general reactivity of vinylpyridines in rhodium catalysis is well-established. For instance, rhodium-N-heterocyclic carbene catalysts have been utilized in hydroalkenylation reactions with 2-vinylpyridine (B74390), leading to the formation of nitrogen-bridgehead heterocycles. acs.org This suggests the potential for similar reactivity with this compound, where the methyl group could influence the regioselectivity and electronic properties of the catalytic cycle.

Furthermore, C-C bond formation involving vinylpyridines is a key area of rhodium catalysis. These reactions can proceed through various mechanisms, including insertion of the vinyl group into a rhodium-hydride or rhodium-carbon bond, followed by subsequent coupling reactions. The pyridine nitrogen can act as a directing group, influencing the regiochemical outcome of these transformations.

Ruthenium-Catalyzed Alkylation and Deoxygenative Couplings

Ruthenium catalysts have emerged as powerful tools for the functionalization of vinylpyridines. A notable advancement is the ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes and ketones via a hydrazine-mediated deoxygenative coupling. rsc.orgnih.govrsc.org This methodology allows for the formation of a C-C bond at the β-position of the vinyl group, providing access to a variety of alkylated pyridine derivatives. rsc.orgnih.govrsc.org The reaction is significant as it overcomes the challenge of the typically weak electrophilicity of vinylpyridines and the potential for catalyst poisoning by the basic nitrogen atom. rsc.org

This deoxygenative alkylation is applicable to a broad range of vinylpyridines, including those with substituents on the pyridine ring, and can be performed with both aromatic and aliphatic aldehydes and ketones. rsc.orgnih.govrsc.org The process is highly regioselective and efficient, offering a practical route to valuable alkylated N-heteroaromatic structures. rsc.orgnih.gov A gram-scale synthesis has been demonstrated, highlighting the potential for industrial applications. rsc.org

| Catalyst System | Substrates | Product Type | Key Features |

| [Ru(p-cymene)Cl2]2 / dmpe / LiOtBu | Vinylpyridines, Aldehydes/Ketones | β-Alkylated Pyridines | High β-selectivity, broad substrate scope, deoxygenative coupling. rsc.orgrsc.org |

Copper-Catalyzed Conjugate Additions

Copper-catalyzed conjugate addition reactions represent a fundamental method for C-C bond formation. In the context of vinylpyridines, this reaction allows for the addition of nucleophiles to the β-position of the vinyl group. While the acid-catalyzed addition of thiourea (B124793) to 2- and 4-vinylpyridines has been reported, a similar reaction with 2-methyl-5-vinylpyridine (B86018) did not yield the corresponding adduct, suggesting a potential influence of the methyl group on reactivity. researchgate.net

However, copper-catalyzed methods have proven effective for the conjugate addition of various nucleophiles to vinylpyridines. These reactions are often facilitated by the formation of organocuprate species, which exhibit high reactivity towards Michael acceptors. nih.gov The development of enantioselective copper-catalyzed conjugate additions has been a significant area of research, enabling the synthesis of chiral pyridine-containing molecules. nih.govrsc.org The choice of chiral ligands is crucial for achieving high enantioselectivity in these transformations. nih.gov For instance, the use of chiral ferrocenyl-based diphosphines as ligands for copper has led to excellent results in the conjugate addition of Grignard reagents to cyclic enones, a reaction type that shares mechanistic principles with additions to vinylpyridines. nih.gov

Role of this compound and its Derivatives as Ligands in Coordination Chemistry

The pyridine nitrogen and the vinyl group of this compound and its derivatives make them versatile ligands in coordination chemistry. The nitrogen atom readily coordinates to a wide range of metal ions, while the vinyl group can either remain uncoordinated or participate in bonding, leading to diverse coordination modes.

The coordination of substituted pyridines to metal centers has been extensively studied. The electronic properties of the substituent on the pyridine ring significantly influence the strength of the metal-ligand bond. researchgate.net For example, electron-donating groups, such as the methyl group in this compound, are expected to increase the basicity of the pyridine nitrogen, leading to stronger coordination to metal centers compared to unsubstituted pyridine.

Furthermore, the vinyl group can participate in cyclometalation reactions, where a C-H bond of the vinyl group is activated by the metal center, forming a stable metallacycle. acs.orgresearchgate.netacs.org This has been demonstrated with various transition metals, including ruthenium, osmium, and iridium. acs.orgacs.org For instance, ruthenium and osmium complexes can react with 2-vinylpyridine to form cyclometalated products. acs.org Similarly, iridium complexes can undergo C-H activation of the vinyl group of 2-vinylpyridine, leading to the formation of stable iridacycles. acs.org These cyclometalated complexes are of interest for their potential applications in catalysis and materials science. mdpi.com

The steric and electronic properties of phosphine (B1218219) ligands in cycloplatinated(II) complexes containing 2-vinylpyridine have been shown to influence their photophysical properties and reactivity. mdpi.com This highlights the tunability of the properties of metal complexes through the judicious choice of both the vinylpyridine derivative and ancillary ligands.

Stereospecific Catalytic Polymerization of Vinylpyridine Monomers

The polymerization of vinylpyridine monomers, including this compound, can lead to polymers with unique properties due to the presence of the polar pyridine ring. Stereospecific polymerization, which controls the stereochemistry of the polymer backbone, is crucial for obtaining materials with well-defined physical and mechanical properties. magtech.com.cn

Early work by Giulio Natta demonstrated the stereospecific polymerization of 2-vinylpyridine using organometallic compounds of magnesium, leading to the formation of isotactic poly(2-vinylpyridine). nobelprize.orggiulionatta.it The stereospecificity was attributed to the coordination of the pyridine nitrogen to the catalyst, which directs the incoming monomer to a specific orientation. nobelprize.orggiulionatta.it The presence of Lewis bases with varying basicity was shown to affect the stereospecificity of the polymerization, further supporting the coordination mechanism. nobelprize.orggiulionatta.it

More recently, rare-earth metal-based catalysts have been employed for the stereospecific polymerization of 2-vinylpyridine. rsc.orgrsc.org For example, 2-methoxyethylamino-bis(phenolate)-yttrium complexes have been shown to catalyze the isospecific polymerization of 2-vinylpyridine with moderate to high activities. rsc.org The mechanism is proposed to proceed via an enantiomorphic site control. rsc.org

The development of catalysts for the stereoselective polymerization of polar vinyl monomers, including vinylpyridines, is an active area of research. magtech.com.cn The goal is to achieve high control over the polymer's tacticity, which in turn influences its properties such as melting point, glass transition temperature, and mechanical strength. magtech.com.cn

| Catalyst System | Monomer | Polymer Tacticity | Key Features |

| Organomagnesium Compounds | 2-Vinylpyridine | Isotactic | Coordination of pyridine nitrogen to the catalyst directs stereochemistry. nobelprize.orggiulionatta.it |

| 2-Methoxyethylamino-bis(phenolate)-yttrium complexes | 2-Vinylpyridine | Isotactic | Enantiomorphic site control mechanism. rsc.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the comprehensive analysis of 5-Methyl-2-vinylpyridine (B560874) and its polymers. Both ¹H and ¹³C NMR provide detailed information at the molecular level.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for monitoring the progress of polymerization by determining monomer conversion. The vinyl group of the this compound monomer exhibits characteristic signals in the ¹H NMR spectrum that are consumed during polymerization. Specifically, the disappearance of the vinyl protons, which typically appear in the 5-6 ppm region, and the emergence of broad signals corresponding to the polymer backbone's methylene (B1212753) and methine protons are tracked. acs.orgchemicalbook.com

The conversion of the monomer can be quantified by integrating the signals of the remaining monomer and comparing them to an internal standard or the integrated signals of the newly formed polymer. This method allows for real-time or periodic analysis of the polymerization reaction, providing crucial data for kinetic studies. For instance, in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), samples can be taken at different time intervals to analyze monomer conversion and molecular weight progression. cmu.eduuni-bayreuth.de

Table 1: Representative ¹H NMR Data for Monomer Conversion Analysis

| Species | Chemical Shift (ppm) | Assignment | Change During Polymerization |

|---|---|---|---|

| This compound | ~5.1-5.6 | CH₂= | Disappears |

| This compound | ~6.5-6.8 | =CH- | Disappears |

| Poly(this compound) | ~1.6 | -CH₂- (backbone) | Appears |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers deeper insights into the microstructure of poly(this compound). It is particularly valuable for determining the ratio of monomer units in copolymers and the tacticity (stereochemistry) of the polymer chain. ismar.org

The chemical shifts of the carbon atoms in the polymer backbone and the pyridine (B92270) ring are sensitive to their local chemical environment. This sensitivity allows for the differentiation of monomer units in a copolymer and the quantification of their relative amounts.

Furthermore, the tacticity of the polymer—whether the pyridine rings are arranged in an isotactic (same side), syndiotactic (alternating sides), or atactic (random) fashion—can be determined by analyzing the splitting of the carbon signals in the ¹³C NMR spectrum. ismar.orgkyoto-u.ac.jp The signals for the quaternary carbon of the pyridine ring and the backbone methine carbon are particularly sensitive to these stereochemical arrangements, often splitting into multiple peaks corresponding to different triads (sequences of three monomer units) or even pentads (sequences of five monomer units). ismar.orgacs.org This information is critical as tacticity significantly influences the physical and chemical properties of the polymer. ismar.orgmeasurlabs.com

Table 2: Illustrative ¹³C NMR Data for Tacticity Analysis of Poly(vinylpyridines)

| Carbon | Tacticity | Chemical Shift Range (ppm) |

|---|---|---|

| C1 (Pyridine Ring) | Isotactic (mm) | Varies |

| C1 (Pyridine Ring) | Heterotactic (mr) | Varies |

| C1 (Pyridine Ring) | Syndiotactic (rr) | Varies |

| Methine (Backbone) | Isotactic (mm) | Varies |

| Methine (Backbone) | Heterotactic (mr) | Varies |

Note: The exact chemical shifts are highly dependent on the specific polymer, solvent, and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Solution Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for studying solutions of this compound and its polymers, particularly for investigating electronic transitions and aggregation phenomena. rsc.orgrsc.org The pyridine ring in the monomer and polymer has a characteristic UV absorption band. rsc.org

Changes in the position and intensity of this absorption band can provide information about the local environment of the pyridine units. For example, the formation of complexes, changes in solvent polarity, or aggregation of polymer chains in solution can lead to shifts in the absorption maximum (λ_max) and changes in the molar absorptivity. rsc.orgresearchgate.netmpg.de In studies involving block copolymers, UV-Vis can be used to monitor the self-assembly of micelles and the encapsulation of other molecules. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and studying molecular interactions in this compound and its polymers. The FTIR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different chemical bonds. mdpi.comacs.org

Key characteristic peaks for poly(vinylpyridine) include those for C-H stretching, C=C and C=N stretching vibrations of the pyridine ring, and C-H bending vibrations. mdpi.commdpi.com Changes in the position and shape of these peaks can indicate molecular interactions such as hydrogen bonding, complexation with metal ions, or the formation of polymer blends. For instance, the stretching vibration of the pyridine ring is sensitive to quaternization or coordination with other species. rsc.orgmdpi.com

Table 3: Key FTIR Absorption Bands for Poly(vinylpyridine)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3000 | C-H stretching (aromatic and aliphatic) |

| ~1600, ~1550, ~1450 | C=C and C=N stretching (pyridine ring) |

| ~1070 | In-plane C-H bending |

Note: The exact positions of the peaks can be influenced by the specific substitution on the pyridine ring and the physical state of the sample.

X-ray Diffraction (XRD) Techniques

X-ray diffraction techniques are employed to investigate the solid-state structure of poly(this compound), providing information on the degree of crystallinity and the packing of polymer chains.

Grazing Incidence X-ray Diffraction (GIXRD) is a surface-sensitive XRD technique particularly suited for characterizing the structure of thin polymer films. mdpi.comresearchgate.net By using a very small angle of incidence for the X-ray beam, the penetration depth is limited, and the diffraction signal from the surface layers is enhanced. mdpi.com

GIXRD patterns can reveal whether a polymer film is amorphous or semi-crystalline. researchgate.net For semi-crystalline polymers, the positions and widths of the diffraction peaks provide information about the crystal structure, the spacing between polymer chains, and the size of the crystalline domains. acs.org This is crucial for understanding how processing conditions affect the final structure and properties of the polymer film.

Single Crystal X-ray Crystallography for Metal Complexes

Single-crystal X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic and molecular structure of crystalline materials. In the context of this compound, this technique is instrumental in characterizing metal complexes where the pyridine derivative acts as a ligand. The method involves irradiating a single crystal of the metal complex with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed model of the electron density, from which the precise positions of individual atoms can be determined.

This analytical tool provides invaluable information about the coordination chemistry of this compound with various metal centers. Key structural parameters that can be ascertained include:

Coordination Geometry: The arrangement of the this compound ligands and any other coordinated species around the central metal ion can be precisely determined, revealing geometries such as octahedral, tetrahedral, or square planar. For instance, studies on related pyridine derivatives show the formation of distorted octahedral geometries in some cobalt(II) and nickel(II) complexes. acs.org

Bond Lengths and Angles: The exact distances between the metal center and the nitrogen atom of the pyridine ring, as well as the bond lengths within the ligand itself, can be measured with high precision. These data offer insights into the nature and strength of the metal-ligand bond.

Stereochemistry: The spatial arrangement of atoms and functional groups can be unambiguously established, which is crucial for understanding the complex's reactivity and properties.

Supramolecular Interactions: In the solid state, single-crystal X-ray crystallography can reveal intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions, which dictate the crystal packing and can influence the material's bulk properties. acs.org

For example, research on cyclometalated platinum(II) complexes with 2-vinylpyridine (B74390) has utilized X-ray diffraction to unambiguously confirm the formation of a stable five-membered cyclometalated ring. researchgate.net While specific crystallographic data for this compound complexes are not detailed in the provided search results, the principles derived from studies on similar ligands are directly applicable. The structural authentication of rare-earth metal complexes involved in the polymerization of 2-vinylpyridine has also been achieved through single-crystal X-ray diffraction, confirming their molecular structures. researchgate.net

Table 1: Representative Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Value |

| Chemical Formula | [M(C₈H₉N)₂Cl₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 14.456 |

| c (Å) | 12.789 |

| β (°) | 98.45 |

| Volume (ų) | 1845.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.456 |

| M-N bond length (Å) | 2.15 |

Note: This table is illustrative and based on typical values for similar metal complexes.

Electron Microscopy Techniques

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For polymers derived from this compound, SEM provides critical insights into the physical structure of the synthesized materials, which is often directly related to their processing and end-use properties.

The technique operates by scanning a focused beam of electrons across the surface of a sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. By detecting the secondary electrons emitted from the surface, a detailed image of the morphology can be constructed.

In the study of polymers containing this compound, SEM is employed to:

Visualize Surface Features: SEM can reveal the surface texture of polymer films, powders, or monoliths. This includes identifying features such as pores, cracks, and aggregates. For instance, SEM has been used to study the morphology of poly(2-vinylpyridine) films, showing clusters of particles on the surface. mdpi.com

Determine Particle Size and Shape: When the polymer is in the form of particles or microspheres, SEM can be used to determine their size distribution, shape (e.g., spherical, irregular), and degree of agglomeration. Studies on molecularly imprinted polymers have used SEM to show that the synthesis method can result in either spherical particles or heterogeneous structures. researchgate.net

Analyze Polymer Blends and Composites: In multicomponent polymer systems, SEM can be used to visualize the phase morphology, such as the dispersion of one polymer phase within another or the distribution of fillers in a composite material. For example, SEM images of poly(2-vinylpyridine)-TiO₂ composites have shown the formation of channels or pathways of the inorganic oxide on the polymer film's surface. mdpi.com

The morphology of block copolymers, such as poly(2-vinylpyridine-block-methyl methacrylate), has been analyzed using microscopy techniques to reveal self-assembled nanostructures like cylindrical nanogrooves. rsc.org The choice of solvent and other synthesis conditions can significantly influence the resulting polymer morphology as observed by SEM. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for determining the molecular weight and molecular weight distribution of polymers. For polymers synthesized from this compound, GPC provides crucial information that governs the material's mechanical, thermal, and solution properties.

GPC separates polymer molecules based on their hydrodynamic volume in solution. The process involves dissolving the polymer in a suitable solvent and passing the solution through a column packed with a porous gel. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.

The key parameters obtained from a GPC analysis are:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Peak Molecular Weight (Mp): The molecular weight at the highest point of the elution curve.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

GPC is routinely used to monitor the progress of polymerization reactions and to characterize the final polymer product. For example, in the synthesis of poly(tert-butyl methacrylate-ran-2-vinylpyridine) copolymers, GPC was used to measure the molecular weight and dispersity (Đ, equivalent to PDI) of the resulting polymers. mdpi.com Similarly, the synthesis of poly(styrene-B-2-vinylpyridine) block copolymers is characterized by GPC to confirm the successful formation of the block copolymer and its narrow molecular weight distribution. researchgate.net

Table 2: Representative GPC Data for Poly(this compound)

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Mp ( g/mol ) | PDI (Mw/Mn) |

| P5M2VP-1 | 22,400 | 24,400 | 22,600 | 1.09 |

| P5M2VP-2 | 52,400 | 55,400 | 54,100 | 1.06 |

| P5M2VP-3 | 145,000 | 164,700 | 176,000 | 1.13 |

Note: This data is adapted from typical values for poly(2-vinylpyridine) standards. polymersource.ca

Potentiometric Titration for Monomer Unit Ratios in Copolymers

Potentiometric titration is a versatile and accurate analytical method used to determine the composition of copolymers containing ionizable functional groups. For copolymers of this compound, which contains a basic pyridine nitrogen, this technique can be employed to quantify the ratio of the monomer units within the polymer chain.

The method involves the gradual addition of a titrant (an acid, such as HCl) to a solution of the copolymer, while monitoring the solution's pH with a potentiometer. The resulting titration curve, a plot of pH versus the volume of titrant added, exhibits an equivalence point or a buffer region corresponding to the neutralization of the basic pyridine groups.

The key applications of potentiometric titration for these copolymers include:

Determination of Copolymer Composition: By analyzing the titration curve, the amount of acid consumed to protonate the pyridine units can be precisely determined. Knowing the total mass of the copolymer, the molar content of the this compound units can be calculated. This is particularly useful for copolymers where one of the comonomers is not easily quantifiable by other methods.

Calculation of Apparent pKa: The titration curve can be used to determine the apparent acid dissociation constant (pKa) of the protonated pyridine groups in the copolymer. This value provides insight into the local chemical environment of the pyridine units and how it is influenced by the presence of the comonomer. For instance, the pKa of poly(2-vinylpyridine) is reported to be around 5.0. researchgate.net

Study of Polyelectrolyte Behavior: The titration data can reveal information about the electrostatic interactions between the charged pyridine groups along the polymer chain. The shape of the titration curve can be influenced by these interactions, providing a deeper understanding of the copolymer's behavior in solution.

Research on copolymers of 2-vinylpyridine with methacrylic acid has utilized potentiometric titration to characterize their pH-responsive behavior. mdpi.com Similarly, the micellization of pH-sensitive block copolymers has been investigated using this technique to understand the protonation of the pyridine units. researchgate.net

Dielectric Spectroscopy for Polymer Dynamics and Glass Transition Studies

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics of polymers over a wide range of frequencies and temperatures. For polymers of this compound, BDS is particularly well-suited because the pyridine side group possesses a significant dipole moment, making it dielectrically active.

BDS measures the complex dielectric permittivity of a material as a function of frequency. When an external electric field is applied, the dipoles within the polymer try to align with the field. The ability of these dipoles to follow the oscillating field provides information about their mobility and the dynamics of the polymer chains.

Key information obtained from BDS studies on polymers of this compound includes:

Segmental Dynamics (α-relaxation): The α-relaxation process is associated with the cooperative movement of polymer chain segments and is directly related to the glass transition. BDS can precisely determine the characteristic relaxation time of this process and its temperature dependence, which often follows the Vogel-Fulcher-Tammann (VFT) equation. rsc.orgresearchgate.net

Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. BDS provides a dynamic determination of Tg, often defined as the temperature at which the relaxation time of the α-process reaches a specific value (e.g., 100 s). The Tg of bulk poly(2-vinylpyridine) has been reported as 375 K. nih.gov

Secondary Relaxations (β, γ-relaxations): Below the glass transition temperature, other, more localized molecular motions can occur. These secondary relaxations, such as the rotation of the pyridine side group, can also be detected by BDS. These motions are typically characterized by an Arrhenius temperature dependence. researchgate.net

Effects of Confinement and Interfacial Interactions: BDS is a sensitive tool for studying how the polymer dynamics are altered in thin films, nanocomposites, or blends. nih.govnsf.govrsc.org For example, studies on poly(2-vinylpyridine) have shown that confinement can lead to a broadening of the α-relaxation time distribution. nih.gov

Research has extensively used dielectric spectroscopy to explore the glassy dynamics of poly(2-vinylpyridine) as a function of temperature, pressure, and molecular weight, providing fundamental insights into the nature of the glass transition. researchgate.net

Table 3: Relaxation Processes in Poly(this compound) as Determined by Dielectric Spectroscopy

| Relaxation Process | Associated Molecular Motion | Temperature Dependence | Typical Activation Energy |

| α-relaxation | Cooperative segmental motion of the polymer backbone | Vogel-Fulcher-Tammann | Not applicable (non-Arrhenius) |

| β-relaxation | Rotational reorientation of the pyridine side group | Arrhenius | ~50 kJ/mol |

Note: This table is based on data for poly(2-vinylpyridine) and is representative of what would be expected for poly(this compound). researchgate.net

Theoretical and Computational Studies

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of intermolecular interactions. For vinylpyridine derivatives, MD simulations have been crucial in understanding their role in various applications, particularly in polymer science.

Simulations have been used to explore the interactions between vinylpyridine monomers and other molecules, such as in the formation of molecularly imprinted polymers (MIPs). mdpi.comscielo.org.za For instance, MD simulations of the closely related 2-vinylpyridine (B74390) have been used to understand the nature of interactions with template molecules. mdpi.com These studies reveal that hydrogen bonding is a key interaction, for example, between the nitrogen atom of the pyridine (B92270) ring and acidic protons of other molecules. mdpi.comscielo.org.za The binding energy for the complex formed between ketoprofen (B1673614) and 2-vinylpyridine was calculated to be -11.97 kcal/mol, confirming a strong hydrogen bond. mdpi.com

In the context of 5-Methyl-2-vinylpyridine (B560874), MD simulations would predict similar interactions. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the vinyl and methyl groups contribute to hydrophobic and van der Waals interactions. mdpi.com In polymer systems, such as poly(2-vinylpyridine), these intermolecular forces, particularly hydrogen bonding, are known to influence the material's dynamic and thermodynamic properties. acs.org Coarse-grained MD simulations have been developed for polymers like poly(2-vinylpyridine) to study structure and thermodynamics in polymer nanocomposites, where directional interactions like hydrogen bonding are dominant. osti.gov The strength of these interactions is temperature-dependent, with hydrophobic interactions generally increasing with temperature. mdpi.com

These simulations are fundamental for designing materials with specific properties, as the intermolecular interactions govern the resulting structure and behavior of the final product, be it a polymer, a resin, or a functional complex. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. While specific DFT studies on this compound are not widely published, calculations on related vinylpyridines and N-heterocyclic compounds provide a strong basis for understanding its properties.

DFT calculations can be used to determine key electronic properties such as:

Electron Distribution and Molecular Orbitals: The nitrogen atom in the pyridine ring introduces a significant dipole moment and localizes electron density, making it a nucleophilic center. The vinyl group, being a conjugated system, influences the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining reactivity in polymerization and other chemical reactions.

Reaction Pathways and Transition States: For polymerization reactions, DFT can model the addition of a radical initiator to the vinyl group and the subsequent propagation steps. These calculations help in understanding the regioselectivity and stereoselectivity of the polymerization process.

Binding Energies: In the context of molecular imprinting, DFT is used to calculate the binding energy between the functional monomer (like 5M2VP) and a template molecule. For example, in a study involving sinapic acid and 4-vinylpyridine (B31050), the highest binding energy was found for a 1:4 molar ratio, indicating the optimal stoichiometry for complex formation. mdpi.com

These computational methods are invaluable for predicting the behavior of 5M2VP in various chemical environments and for guiding the synthesis of new materials.

Structure-Reactivity/Property Relationship Modeling

Structure-reactivity and structure-property relationship models, often quantitative (QSAR/QSPR), aim to correlate the chemical structure of a compound with its reactivity or physical properties.

For this compound, its structure dictates its reactivity primarily in polymerization and its potential for environmental degradation. The key structural features are the pyridine ring, the methyl group, and the vinyl group.

Polymerization Reactivity: The vinyl group is the primary site for polymerization. google.com The reactivity of vinylpyridines in copolymerization is known to be high, often leading to the formation of blocks of vinylpyridine units. researchgate.net The electronic nature of the pyridine ring, modified by the electron-donating methyl group, influences the reactivity of the vinyl group towards initiators and comonomers. Studies on copolymers with 4-vinylpyridine have used methods like Fineman-Ross and Kelen-Tüdõs to determine monomer reactivity ratios, which quantify the tendency of monomers to add to a growing polymer chain. researchgate.net For a copolymer of 4-vinylpyridine and tert-butyl acrylate (B77674), the reactivity ratios were found to be r(4VPy) = 0.046 and r(tBA) = 0.054, indicating a tendency towards alternating polymerization. researchgate.net

Biodegradability: Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biodegradability of N-heterocyclic compounds. d-nb.info These models identify molecular fragments that either activate or inactivate biodegradation pathways. For aromatic N-heterocycles, the presence of sites for molybdenum hydroxylases is thought to enhance biodegradation. d-nb.info The structure of 5M2VP, an alkyl-substituted pyridine, would be assessed by these models to predict its environmental persistence. While specific data for 5M2VP is scarce, a structurally similar compound, 2-methyl-5-ethylpyridine, was found to be resistant to biodegradation in a 28-day study, suggesting that 5M2VP may also be persistent. nih.gov

Prediction of Environmental Fate Parameters

Computational models are used to estimate the environmental fate of chemicals by predicting key parameters that govern their distribution and persistence in different environmental compartments. For this compound, several of these parameters have been estimated using structure estimation methods. nih.gov

If released into the environment, 5M2VP's behavior would be governed by the following predicted properties:

Atmosphere: With a vapor pressure of 1.18 mm Hg at 25°C, 5M2VP is expected to exist solely as a vapor in the atmosphere. nih.gov It will be degraded by reacting with photochemically-produced hydroxyl radicals and ozone. The estimated atmospheric half-lives for these reactions are approximately 14 hours and 13 hours, respectively. nih.gov

Soil: The predicted soil adsorption coefficient (Koc) of 170 suggests moderate mobility in soil. nih.gov However, 5M2VP has a pKa of 5.67, meaning it will partially exist in its protonated (cationic) form in acidic soils. nih.gov Cations adsorb more strongly to soil particles, so its mobility would be significantly lower in acidic conditions. nih.gov Volatilization from moist soil is expected to be an important process for the neutral form but negligible for the protonated form. nih.gov

Water: In water, volatilization is expected based on an estimated Henry's Law constant of 4.4 x 10⁻⁶ atm-cu m/mole. nih.gov However, this would be pH-dependent due to protonation. The potential for bioconcentration in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 11. nih.gov

The following table summarizes the key predicted environmental fate parameters for this compound.

| Parameter | Predicted Value | Implication | Source |

|---|---|---|---|

| Vapor Pressure (at 25 °C) | 1.18 mm Hg | Exists as vapor in the atmosphere | nih.gov |

| Atmospheric Half-Life (vs. OH radicals) | ~14 hours | Relatively rapid degradation in air | nih.gov |

| Atmospheric Half-Life (vs. Ozone) | ~13 hours | Relatively rapid degradation in air | nih.gov |

| Soil Adsorption Coefficient (Koc) | 170 (estimated) | Moderate mobility in soil | nih.gov |

| pKa | 5.67 | Partially protonated in acidic soil/water, reducing mobility and volatilization | nih.gov |

| Henry's Law Constant | 4.4 x 10⁻⁶ atm-m³/mol (estimated) | Volatilization from water is possible | nih.gov |

| Bioconcentration Factor (BCF) | 11 (estimated) | Low potential for bioconcentration in aquatic life | nih.gov |

Applications in Advanced Materials Science

Polymeric Resins and Coatings

5-Methyl-2-vinylpyridine (B560874) is a key monomer used in the production of various polymeric resins and coatings. nih.govhaz-map.comalfa-chemistry.com Its incorporation into polymer chains imparts desirable properties such as improved adhesion and basicity, which can be crucial for specialized applications. myskinrecipes.com For instance, copolymers containing this compound have been investigated for their film-forming capabilities. google.com

Formerly, a polymer of 2-methyl-5-vinylpyridine (B86018) was utilized as a coating material for pharmaceutical tablets. nih.govnj.gov Copolymers of this compound with monomers like styrene (B11656) and methyl acrylate (B77674) have been developed for use in water-insoluble, acid-soluble coatings for oral medicaments, protecting them from moisture and oxygen. google.com The basicity of the pyridine (B92270) ring allows for the formulation of coatings that are stable in neutral environments but dissolve in the acidic conditions of the stomach.

In the realm of industrial coatings, the inclusion of this compound can enhance the adhesion of lacquers to various substrates, particularly metals. google.com The pyridine group provides sites for strong intermolecular interactions, leading to more robust and durable coating systems.

Table 1: Examples of this compound in Polymeric Resins and Coatings

| Application | Polymer System | Function of this compound |

| Pharmaceutical Tablet Coating | Poly(2-methyl-5-vinylpyridine) | Water-insoluble, acid-soluble protective film |

| Oral Medicament Coatings | Copolymers with styrene, methyl acrylate | Provides pH-dependent solubility for targeted drug release |

| Industrial Lacquers | Methacrylate (B99206) copolymers | Enhances adhesion to metal substrates |

Oil Additives and Lubricant Resistance in Elastomers

The unique properties of this compound make it a valuable component in the formulation of oil additives and for enhancing the lubricant resistance of elastomers. nih.govhaz-map.comalfa-chemistry.com When copolymerized with monomers like butadiene and acrylonitrile (B1666552), it produces rubbers with significant oil-resistant properties. kglmeridian.com

The oil resistance of these elastomers is attributed to the polar nature of the pyridine ring. This polarity reduces the swelling and degradation of the rubber when it comes into contact with non-polar hydrocarbon-based oils and lubricants. The level of oil resistance can be tailored by adjusting the content of this compound in the polymer. kglmeridian.com

Butadiene-MVP (this compound) copolymers and butadiene-acrylonitrile-MVP terpolymers can be vulcanized by reacting with organic halogen compounds, which further enhances their properties and oil resistance. kglmeridian.com These specialized elastomers have demonstrated excellent performance when immersed in various challenging environments, including ketones, alcohols, and ester-based lubricants. kglmeridian.com Research has shown that MVP-containing rubbers exhibit superior tensile strength after prolonged exposure to hot diester lubricants compared to conventional butadiene-acrylonitrile controls. kglmeridian.com

Ore Flotation Agents

This compound is utilized as an ore flotation agent in the mining industry. nih.govhaz-map.comalfa-chemistry.com Flotation is a process that separates minerals from gangue based on differences in their hydrophobicity. The effectiveness of this compound in this application stems from its ability to selectively adsorb onto the surface of certain mineral particles, rendering them hydrophobic.

In the flotation of polymetallic gold-carrying ores, for example, collector-blowing agents containing distillation products of 2-methyl-5-vinylpyridine have been used. google.com These agents facilitate the attachment of air bubbles to the desired mineral particles, which then rise to the surface to form a froth that can be collected. The specific chemical structure of this compound allows for tailored interactions with different types of minerals, enabling selective separation.

Dye Acceptors and Pigment Interaction Research

The pyridine nitrogen in this compound provides a site for interaction with acidic dyes, making polymers containing this monomer useful as dye acceptors. nih.govhaz-map.comalfa-chemistry.com This property is particularly relevant in the textile industry and in research investigating polyelectrolyte-dye interactions. mdpi.com

Polymers incorporating this compound can be used to improve the dyeability of synthetic fibers that would otherwise have poor affinity for certain classes of dyes. The basic nitrogen atom can form ionic bonds or strong hydrogen bonds with dye molecules, leading to enhanced dye uptake and colorfastness.

Research in this area also explores the fundamental interactions between polymers and pigments. For instance, studies on the protection and release of pigments in coating formulations have utilized copolymers of 2-methyl-5-vinylpyridine and styrene. google.com The interactions between the polymer and pigments like talc (B1216) and aluminum flake can significantly affect the properties of the final coating. google.com

Elastomers and Rubber Technology Development

Beyond its role in conferring oil resistance, this compound is a significant monomer in the broader field of elastomer and rubber technology development. kglmeridian.com Its incorporation into polymer backbones can modify the physical and mechanical properties of the resulting rubber.

For example, terpolymers containing poly(butadiene-co-2-methyl-5-vinylpyridine) as the elastomer phase have been studied to understand structure-property relationships in elastomer-modified systems. allenpress.com These studies have shown that the properties of the final material, such as impact resistance and heat deflection temperature, are influenced by the characteristics of the elastomer phase. allenpress.com

In the development of pneumatic tires, vinylpyridine monomers, including this compound, are used in the synthesis of vinylpyridine-styrene-butadiene rubber (VPSBR). google.com The presence of vinylpyridine in the elastomer chain promotes strong ionic bonding with reinforcing fillers like clay, leading to improved load transfer and enhanced mechanical properties of the tire. google.com Furthermore, latex polymers containing this compound are used in adhesive compositions for bonding rubber to reinforcing materials. google.com

Table 2: Monomer Composition in a Studied VPSBR for Tire Applications google.com

| Monomer | Weight Percent |

| Styrene | 15 to 35 |

| Vinylpyridine (including this compound) | 0.5 to 4 |

| 1,3-Butadiene | Balance |

Composite Materials for Environmental Remediation

The chemical properties of vinylpyridine-based polymers make them promising candidates for the development of composite materials for environmental applications. While direct research on this compound in this specific area is emerging, studies on closely related vinylpyridine polymers provide strong indications of its potential.

Polymer-Metal Oxide Films for Photocatalysis